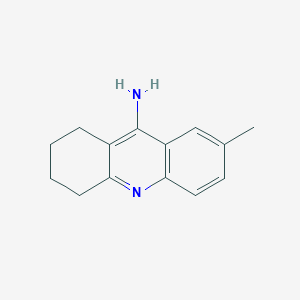

7-Methyl-1,2,3,4-tetrahydroacridin-9-amine

Description

7-Methyl-1,2,3,4-tetrahydroacridin-9-amine (7-Me-THAC) is a tetrahydroacridine derivative characterized by a methyl group at the 7-position of the acridine core. The tetrahydroacridine scaffold is structurally related to tacrine, a known acetylcholinesterase (AChE) inhibitor used in Alzheimer’s disease (AD) therapy. Modifications to the core structure, such as methyl or halogen substitutions, aim to enhance potency, reduce toxicity, or confer multifunctional activity (e.g., targeting NMDA receptors) .

Properties

CAS No. |

5778-79-0 |

|---|---|

Molecular Formula |

C14H16N2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

7-methyl-1,2,3,4-tetrahydroacridin-9-amine |

InChI |

InChI=1S/C14H16N2/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H2,15,16) |

InChI Key |

ZZKQNBNYCRCFCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3CCCCC3=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,2,3,4-tetrahydroacridin-9-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclohexanone with aniline in the presence of a suitable catalyst, followed by cyclization to form the acridine ring. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires strict control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,2,3,4-tetrahydroacridin-9-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the acridine ring .

Scientific Research Applications

Neuroprotective and Cognitive Enhancing Properties

One of the most significant applications of 7-methyl-1,2,3,4-tetrahydroacridin-9-amine is its role as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in the treatment of Alzheimer's disease because they help increase the levels of acetylcholine in the brain, which is often deficient in patients with this condition. Research has shown that derivatives of this compound exhibit potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes responsible for breaking down acetylcholine .

Case Studies

- A recent study synthesized a series of tacrine derivatives, including this compound hybrids. These compounds were evaluated for their ability to inhibit AChE and BChE. The most potent derivative demonstrated an IC50 value of 0.521 μM against AChE and 0.055 μM against BChE, indicating strong potential for cognitive enhancement .

Treatment of Neurodegenerative Diseases

The compound has been investigated for its ability to combat neurodegenerative diseases beyond Alzheimer's. It is reported to have protective effects against oxidative stress and beta-amyloid toxicity, which are significant contributors to neuronal degeneration . The compound's mechanism involves modulating signaling pathways associated with neuronal survival and function.

Research Findings

- In vitro studies have shown that this compound can repair cholinergic neurons and reduce neurotoxicity induced by beta-amyloid peptides . This suggests a dual mechanism where it not only inhibits cholinesterases but also protects neurons from damage.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that enhance its pharmacological properties. Modifications to the basic structure can lead to derivatives with improved efficacy and reduced side effects compared to earlier compounds like tacrine .

Synthesis Overview

| Step | Reaction | Yield |

|---|---|---|

| 1 | Condensation of 4-methoxyaniline with ethyl 2-oxocyclohexanecarboxylate | 80% |

| 2 | Reaction with phosphorus oxychloride | Quantitative |

| 3 | Treatment with appropriate diamines | 70–95% |

This table summarizes key steps in the synthesis process that contribute to the yield and purity of the final product.

Future Directions in Research

Ongoing research aims to explore further modifications of the tetrahydroacridine scaffold to enhance its selectivity and reduce potential hepatotoxicity associated with earlier compounds like tacrine. The development of novel analogs that can target multiple pathways involved in neurodegeneration is a promising area of study.

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which is beneficial in treating neurological disorders like Alzheimer’s disease . Additionally, it may interact with DNA, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity of tetrahydroacridine derivatives is highly dependent on the position and nature of substituents. Below is a detailed comparison of 7-Me-THAC analogs and related compounds:

Table 1: Structural and Functional Comparison of Tetrahydroacridine Derivatives

Key Findings

Substituent Position and Activity: 7-Substituted Derivatives: The 7-position is critical for targeting cholinesterases. For example, 7-methoxy-THAC (IC₅₀: 0.1–1 μM) exhibits stronger AChE inhibition than 6-methyl-THAC (IC₅₀: ~10 μM), likely due to enhanced electron-donating effects and optimal steric fit in the enzyme’s active site . 6-Methyl vs.

Functional Group Effects :

- Methoxy vs. Chloro : 7-Methoxy-THAC demonstrates superior ChE inhibition compared to 7-chloro-THAC, suggesting that electron-donating groups enhance interactions with the catalytic serine residue in AChE .

- N-Benzyl Modification : N-Benzyl substitution improves solubility and pharmacokinetics, making it a viable candidate for CNS-targeted therapies .

Multifunctional Derivatives :

- Compounds like K1578 (7-chloro-THAC) and K1599 (7-methoxy-THAC) exhibit dual ChE and NMDA receptor inhibition, addressing both cholinergic deficits and excitotoxicity in AD .

Antiparasitic Activity: 9-Alkylamino-THAC derivatives show promising antileishmanial activity, with IC₅₀ values comparable to first-line drugs like miltefosine. Acetylation or formylation of the amino group further enhances potency .

Biological Activity

7-Methyl-1,2,3,4-tetrahydroacridin-9-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₁₉N₃

- Molecular Weight : 281.35 g/mol

- CAS Number : 47142-51-8

The compound features a tetrahydroacridine core, which is known for its interactions with cholinergic systems.

This compound acts primarily as a cholinesterase inhibitor , targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition enhances the availability of acetylcholine in synaptic clefts, which is crucial for cognitive functions impaired in Alzheimer's disease.

Key Findings:

- Inhibition Potency : The compound has demonstrated IC₅₀ values of 1.57 μM for AChE and 0.43 μM for BChE in vitro . This suggests a stronger affinity for BChE compared to AChE.

- Blood-Brain Barrier Penetration : Studies indicate that the compound exhibits favorable permeability across the blood-brain barrier, which is critical for its effectiveness in treating central nervous system disorders .

In Vitro Studies

In vitro evaluations have shown that this compound not only inhibits cholinesterases but also interacts with monoamine oxidases (MAOs), which are involved in neurotransmitter degradation.

| Enzyme Target | IC₅₀ (μM) |

|---|---|

| AChE | 1.57 |

| BChE | 0.43 |

| MAO-A | 2.30 |

| MAO-B | 4.75 |

These results underscore the compound's multifaceted mechanism of action that may contribute to its neuroprotective effects .

In Vivo Studies

In vivo studies involving scopolamine-induced memory impairment models have shown that the compound can improve cognitive function without acute toxicity at doses up to 2500 mg/kg . This suggests a potential therapeutic window for clinical applications.

Case Studies

- Cognitive Enhancement in AD Models : In a study examining various derivatives of tetrahydroacridine compounds, it was found that those similar to this compound significantly improved cognitive performance in animal models of Alzheimer's disease .

- Neuroprotective Effects : Research indicated that derivatives of this compound exhibit neuroprotective properties by reducing oxidative stress and inflammation markers in neuronal cultures .

Comparative Analysis with Related Compounds

| Compound Name | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | Notes |

|---|---|---|---|

| This compound | 1.57 | 0.43 | Strong BChE inhibitor |

| Tacrine | 0.04 | 0.10 | Withdrawn due to hepatotoxicity |

| Donepezil | 0.09 | 1.419 | Commonly used AD treatment |

The comparative analysis highlights the unique profile of this compound as a potent BChE inhibitor with a favorable safety profile compared to other cholinesterase inhibitors like tacrine .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 7-methyl-1,2,3,4-tetrahydroacridin-9-amine derivatives, and how are their structures validated?

- Methodological Answer : Derivatives are synthesized via multi-step routes, often involving alkylation or coupling reactions with halogenated intermediates (e.g., bromobut-3-en-2-yl groups). Structural validation relies on 1H/13C NMR for chemical shift assignments and HRMS for molecular formula confirmation. For example, compounds with varied alkyl chain lengths (e.g., 7a–7d ) showed distinct NMR profiles matching predicted substituent effects .

- Example Data :

| Compound | Yield (%) | Key NMR Shifts (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| 7a | 37 | 2.57 (t, J=6.4 Hz), 3.01 (t, J=5.2 Hz) | [M+H]+: Calculated 443.1616, Found 443.1656 |

Q. How is the cholinesterase inhibitory activity of this compound derivatives assessed in vitro?

- Methodological Answer : Inhibitory potency is quantified using Ellman’s assay to determine IC50 values against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine exhibited IC50 values in the micromolar range, suggesting weaker inhibition compared to tacrine .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the cholinesterase inhibitory activity of this compound derivatives?

- Methodological Answer : Systematic SAR studies reveal that elongated alkyl chains (e.g., hexyl groups in 7d ) enhance lipophilicity and binding to cholinesterase peripheral sites. Conversely, electron-withdrawing substituents (e.g., bromine in 1 ) reduce potency due to steric hindrance . Computational docking (e.g., AutoDock Vina ) further predicts binding poses, highlighting interactions with catalytic triad residues (e.g., Trp86 in AChE) .

Q. What strategies resolve contradictions in reported IC50 values for this compound derivatives across studies?

- Methodological Answer : Discrepancies may arise from enzyme source variability (human vs. animal) or assay conditions (pH, substrate concentration). Normalizing data using reference inhibitors (e.g., tacrine) and validating with orthogonal methods (e.g., isothermal titration calorimetry ) improves cross-study comparability .

Q. How are in vivo cognitive effects of this compound derivatives evaluated in Alzheimer’s disease models?

- Methodological Answer : Preclinical studies use scopolamine-induced memory impairment in rodents or ibotenic acid-lesioned rats . Metrics include Morris water maze (MWM) performance and passive avoidance retention. For example, HP-029 reversed memory deficits in rats, correlating with AChE inhibition and NMDA receptor modulation .

Methodological Considerations

Q. What computational tools are recommended for predicting the binding affinity of this compound derivatives to cholinesterases?

- Answer : AutoDock Vina is preferred for its speed and accuracy in molecular docking. Grid maps are generated to target active sites (e.g., AChE gorge), and results are clustered to identify dominant binding modes. Multithreading enables efficient screening of large derivative libraries .

Q. How are multitarget effects (e.g., cholinesterase inhibition and NMDA receptor modulation) evaluated for this compound class?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.